molecular formula C6H7NO B14204059 6-Methylpyridin-4(3H)-one CAS No. 832129-70-1

6-Methylpyridin-4(3H)-one

Cat. No.: B14204059
CAS No.: 832129-70-1
M. Wt: 109.13 g/mol
InChI Key: VVKXSWNQEVLDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridin-4(3H)-one is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, featuring a methyl group at the 6-position and a keto group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-acetylpyridine with formaldehyde and ammonium acetate under acidic conditions. Another method includes the reaction of 2-methyl-3-pyridinol with acetic anhydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methylpyridin-4-ol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the 2- or 3-position of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: 6-Methylpyridine N-oxide.

    Reduction: 6-Methylpyridin-4-ol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Methylpyridin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylpyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

  • 2-Methylpyridin-4(3H)-one
  • 4-Methylpyridin-3(2H)-one
  • 6-Ethylpyridin-4(3H)-one

Comparison: 6-Methylpyridin-4(3H)-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

CAS No.

832129-70-1

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

6-methyl-3H-pyridin-4-one

InChI

InChI=1S/C6H7NO/c1-5-4-6(8)2-3-7-5/h3-4H,2H2,1H3

InChI Key

VVKXSWNQEVLDIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.